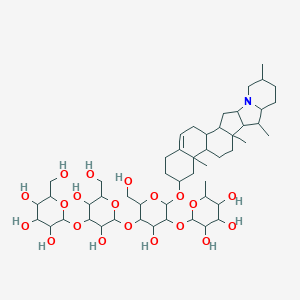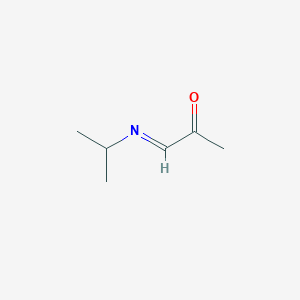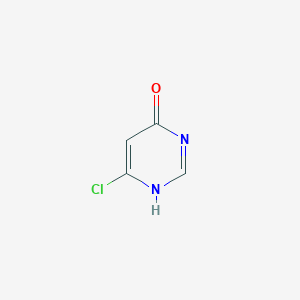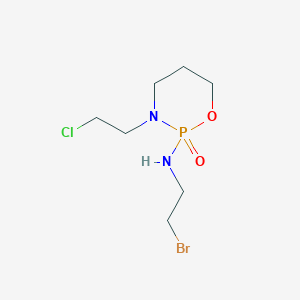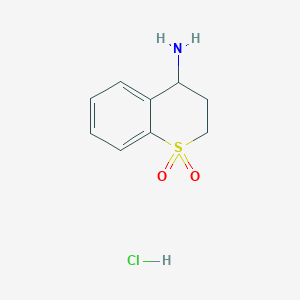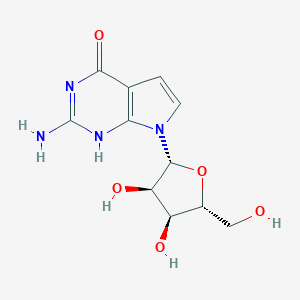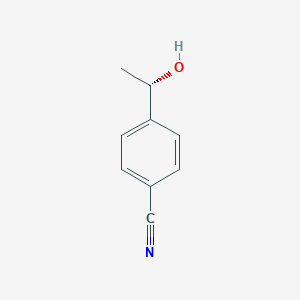
塔萨克利定
描述
Synthesis Analysis
The synthesis of compounds like talsaclidine often involves complex chemical reactions. Research on nitrogen heterocycles, a significant structural component in pharmaceuticals, shows that about 59% of small-molecule drugs contain a nitrogen heterocycle, indicating the importance of synthesis techniques in developing compounds with potential biological activity (Vitaku, Smith, & Njardarson, 2014).
Molecular Structure Analysis
Understanding the molecular structure is crucial for analyzing the functionality and reactivity of compounds. Studies on the structural diversity of nitrogen heterocycles among FDA-approved pharmaceuticals emphasize the role of molecular structure in the biological activity and pharmacokinetics of these compounds (Vitaku, Smith, & Njardarson, 2014).
Chemical Reactions and Properties
Chemical properties of compounds like talsaclidine are influenced by their reactivity and interaction with other substances. Research on pyridine derivatives highlights their importance in various fields, from medicinal to chemosensing applications, demonstrating the versatility and reactivity of these compounds (Abu-Taweel et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, impact the compound's usability in different applications. While specific studies on talsaclidine's physical properties were not found, general principles from the synthesis and characterization of phyllosilicates and polysaccharides can provide insights into methodologies for analyzing such properties (Bian & Kawi, 2020).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemical agents, and stability, are essential for understanding a compound's behavior in various environments. Studies on the synthesis and applications of polysaccharides, for instance, shed light on how chemical modifications can enhance the bioactivities of these molecules, suggesting a parallel in how talsaclidine's properties might be analyzed and modified (Wang et al., 2018).
科学研究应用
Improvement in Memory Function : Talsaclidine has been found to improve delayed matching-to-sample accuracy in aged monkeys, indicating its potential in treating age-related memory disorders (Terry, Buccafusco, Borsini, & Leusch, 2002).
Alzheimer's Disease Treatment : It can modulate alpha-secretase processing of the amyloid precursor protein (APP) in human cell lines and brain tissue, showing promise as a drug for modulating APP processing in Alzheimer's disease (Müller, Mendla, Farber, & Nitsch, 1997).
Pharmaceutical Chemical Synthesis : Talsaclidine serves as a valuable building block for synthesizing pharmaceutical chemicals with potential applications in treating Alzheimer's disease, Sjogren syndrome, and urinary incontinence (Chavakula, Mutyala, & Chennupati, 2013).
Amyloid-Lowering Therapy : In Alzheimer's disease patients, talsaclidine treatment reduced the production of amyloid β-peptide, suggesting its potential as an amyloid-lowering therapy (Hock et al., 2000; Hock et al., 2003).
Learning and Memory Tests : It improves learning and memory tests in aged animals and decreases amyloid β protein formation in Alzheimer's patients (Wienrich et al., 2002).
Sympathetic Nervous System Activation : Talsaclidine activates the sympathetic nervous system, influencing plasma catecholamines, epinephrine, and renal vascular resistance, suggesting implications for cardiovascular studies (Walland et al., 1997; Walland & Pieper, 1998).
属性
IUPAC Name |
(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFJONKUSLSKSW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163565 | |
| Record name | Talsaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Talsaclidine | |
CAS RN |
147025-53-4 | |
| Record name | Talsaclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147025-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talsaclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talsaclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12287 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talsaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALSACLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
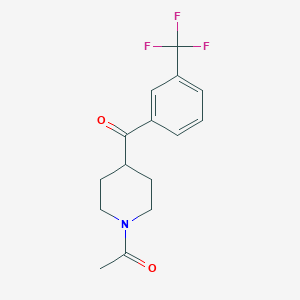
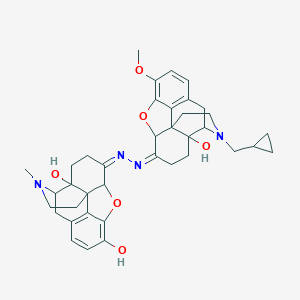

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)
